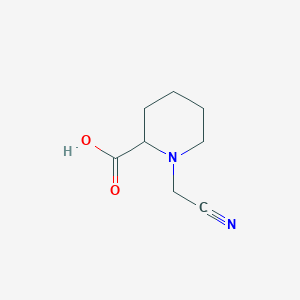

1-(Cyanomethyl)piperidine-2-carboxylic acid

Vue d'ensemble

Description

“1-(Cyanomethyl)piperidine-2-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions have been used to form various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(Cyanomethyl)piperidine-2-carboxylic acid” would be a modification of this basic structure.Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to a variety of products . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Cyanomethyl)piperidine-2-carboxylic acid” would be influenced by its piperidine structure. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Applications De Recherche Scientifique

Nanomagnetic Reusable Catalysts

1-(Cyanomethyl)piperidine-2-carboxylic acid has been utilized in the synthesis and characterization of nanomagnetic reusable catalysts. Specifically, Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles have been developed for the efficient synthesis of various organic compounds. This demonstrates the potential of 1-(Cyanomethyl)piperidine-2-carboxylic acid in enhancing the effectiveness of nanocatalysts in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

Inhibitors of Matrix Metalloproteinases

Research has explored carboxylic acids containing substituted piperidine, like 1-(Cyanomethyl)piperidine-2-carboxylic acid, as potent and selective inhibitors of matrix metalloproteinases. These compounds have shown unprecedented low nanomolar potency in inhibiting target MMPs, which is crucial for various therapeutic applications (Pikul et al., 2001).

Cardiovascular Activity and Electrochemical Oxidation

This chemical has been studied for its potential in synthesizing compounds with cardiovascular activity. Research includes exploring the electrochemical oxidation of nitriles of 1,4-dihydropyridine-3-carboxylic acid, which involves the use of piperidine (Krauze et al., 2004).

Structural and Spectroscopic Studies

Significant research has been conducted on the structural and spectroscopic characteristics of complexes formed with piperidine carboxylic acids, providing insights into the chemical behavior and potential applications of these compounds in various fields, including material sciences (Bartoszak-Adamska et al., 2014).

Antimicrobial Activity

1-(Cyanomethyl)piperidine-2-carboxylic acid has been involved in the synthesis of compounds with antimicrobial properties. For instance, its derivatives have been used in the synthesis of novel thiazolo[3, 2]pyridines, which were then evaluated for antimicrobial activities (El-Emary et al., 2005).

Synthesis of Biological Active Alkaloids

This compound has also been used as a building block in the synthesis of biologically active alkaloids. The versatility of piperidine-1-carboxylic acid esters has been demonstrated in synthesizing various alkaloids in a stereoselective manner, highlighting its importance in medicinal chemistry (Passarella et al., 2005).

Metabolic Stability Studies

It has been a subject of metabolic stability studies using LC/MS methods. The cyanoalkyl functionalized compounds with piperidine structures have been examined for their metabolic stability, providing valuable information for drug design and pharmacokinetics (Kantharaj et al., 2005).

Mécanisme D'action

Orientations Futures

The future directions for “1-(Cyanomethyl)piperidine-2-carboxylic acid” and other piperidine derivatives are likely to involve further exploration of their synthesis and potential applications . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

1-(cyanomethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-6-10-5-2-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXGHMIXXBKTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656032 | |

| Record name | 1-(Cyanomethyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyanomethyl)piperidine-2-carboxylic acid | |

CAS RN |

267220-58-6 | |

| Record name | 1-(Cyanomethyl)piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzyloxy)-3,5-dimethylphenyl]methanol](/img/structure/B1498948.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanenitrile](/img/structure/B1498966.png)